![molecular formula C11H16N4O4 B1428270 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 1251002-60-4](/img/structure/B1428270.png)
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid
Vue d'ensemble
Description
The compound “5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid” is a nitrogenous heterocyclic compound. It belongs to the class of triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
Triazoles are commonly synthesized via azide–alkyne cycloaddition, followed by C(sp 2)−H functionalization of the 1,2,3‐triazole intermediate through an isocyanide insertion . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .Molecular Structure Analysis
The molecular structure of triazoles, including “5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines. This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .Applications De Recherche Scientifique
Synthesis Approaches
Regioselective Synthesis from α-Amino Acid Derivatives : A regioselective synthesis method for chiral 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, similar to the requested compound, has been developed from α-amino acid derivatives. This method features an intramolecular 'click' reaction and simplifies product purification, requiring only solvent evaporation (Mohapatra et al., 2007).
Palladium-Copper Catalysis for Substituted Derivatives : A general method for synthesizing 3-aryl substituted derivatives of 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, utilizing palladium-copper catalysis, has been reported. This method is applicable for the synthesis of optically active products and offers a broad range of substrates (Chowdhury et al., 2011).
Chemical Properties and Reactions
Reactivity of Related Compounds : Studies on the reactivity of similar compounds, like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, have shown interesting reaction patterns under various conditions, which might be relevant for the compound (Mironovich & Shcherbinin, 2014).
Valence Bond Isomerization : Research on [1,2,3]triazolium salts, which are structurally related to the requested compound, indicates a general phenomenon of valence bond isomerization leading to the formation of new heterocycles (Béres et al., 1999).
Synthesis of Analogues and Derivatives : Various studies have been conducted on the synthesis of triazolo and pyrazolo derivatives of different nucleuses, indicating a wide range of possible chemical modifications and applications for compounds like 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid (Sharba et al., 2016).
Applications in Medicinal Chemistry and Drug Development
Antimicrobial Activity : Some derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, which are structurally similar to the requested compound, have shown promising antimicrobial activities, suggesting potential medicinal applications (Sato et al., 1980).
Cardiovascular Agents : Certain 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems have demonstrated significant coronary vasodilating and antihypertensive activities, highlighting the therapeutic potential of similar compounds in cardiovascular medicine (Sato et al., 1980).
Antibacterial and Antifungal Activity : Novel pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing the importance of such compounds in developing new antimicrobial agents (Hassan, 2013).
Orientations Futures
The future directions in the research of triazoles, including “5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid”, involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also a focus on the synthesis and study of their antimicrobial, antioxidant and antiviral potential of substituted 1,2,4-triazole analogues .
Propriétés
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-5-15-7(6-14)8(9(16)17)12-13-15/h4-6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGOLMOPQCDNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(N=N2)C(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



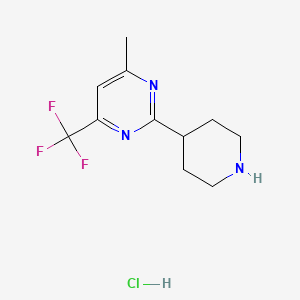
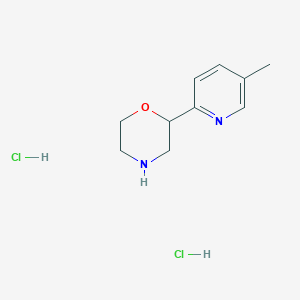
![N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride](/img/structure/B1428191.png)
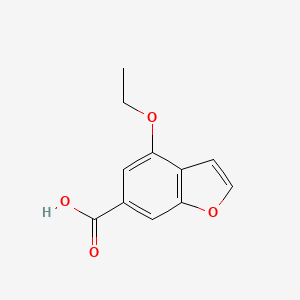
![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1428193.png)
![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B1428194.png)
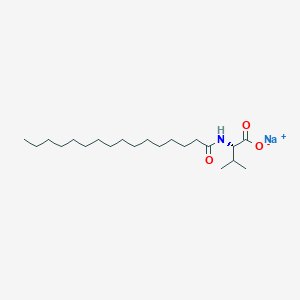
![1-Methanesulfonyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1428198.png)

![5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428201.png)
![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1428204.png)
![(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester](/img/structure/B1428205.png)
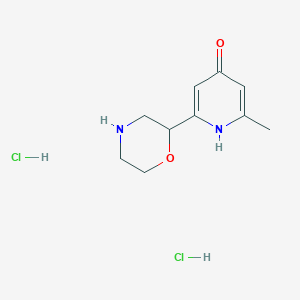
![3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol](/img/structure/B1428208.png)